molecular formula C15H15NO2 B1397461 3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester CAS No. 1011478-16-2

3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester

Cat. No.: B1397461
CAS No.: 1011478-16-2
M. Wt: 241.28 g/mol
InChI Key: NNLRTINPYSBECE-UHFFFAOYSA-N
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Description

3-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester (AMBCME) is an organic compound that has been studied for its potential therapeutic and laboratory applications. AMBCME is a derivative of biphenyl and is composed of two benzene rings with a methyl group and an amine group attached to the fourth carbon atom. It has been studied for its potential use as a therapeutic agent, as well as for its use in laboratory experiments, due to its unique structure and properties.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

3'-Amino-3-methyl-biphenyl-4-carboxylic acid methyl ester is involved in complex chemical reactions leading to various derivative formations. For instance, its involvement in 1,3-dipolar cycloadditions results in the formation of compounds like 3-amino-3-phenyl-2-(2-acetamidophenyl)-acrylic acid esters (Stauss, Härter, Neuenschwander, & Schindler, 1972). These reactions are significant for synthesizing new molecular structures with potential applications in various fields such as material science and pharmaceuticals.

Peptidomimetic Chemistry

In peptidomimetic chemistry, derivatives related to this compound play a role. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid, synthesized from related compounds, demonstrates compatibility with solid-phase peptide synthesis, indicating its utility in developing peptidomimetics (Sladojevich, Trabocchi, & Guarna, 2007). This is crucial for designing novel peptides and proteins for therapeutic purposes.

Synthesis of N-(O, O-Diethyl-Phosphonobenzyl)-2-amino-3-aryl-Propanoic Acid

The compound also finds use in synthesizing other complex molecules like N-(O,O-diethylphosphonobenzyl)-2-amino-3-aryl-propanoic acid methyl esters. These syntheses are important for developing compounds with potential applications in medicine and agriculture (Tchapkanov & Petrov, 1998).

Structural and Conformational Studies

Research also involves the use of this compound in studying molecular structures and conformations. For instance, studies on chromane derivatives involve the synthesis of compounds like 2-methyl-4-oxo-4 H -chromene-3-carboxylic acid methyl ester, which is structurally related (Ciolkowski, Małecka, Modranka, & Budzisz, 2009). Understanding these structures aids in the development of new materials with specific properties.

Synthesis of Liquid Crystalline Copolymers

In the field of materials science, derivatives of this compound contribute to the synthesis of thermotropic liquid crystalline copolymers. These polymers are used in advanced materials technologies (Li, Jung, Liang, & Chang, 1995).

Properties

IUPAC Name

methyl 4-(3-aminophenyl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-8-12(6-7-14(10)15(17)18-2)11-4-3-5-13(16)9-11/h3-9H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLRTINPYSBECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC=C2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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